Ethyl tetradec-2-enoate

Organic synthesis Michael addition Conjugate addition

Synthetic chemists targeting glycinocin antibiotic analogues or isotopically labeled S1P probes require the specific C14 α,β-unsaturated ester; saturated or non-conjugated alternatives cannot support the conjugate addition-based scaffold assembly. Ethyl tetradec-2-enoate (CAS 38112-60-6) is the chain-length-optimized (C14) 2-alkenoate ester validated in published SAR studies. • Glycinocin SAR: C14 chain confers superior potency vs. C12/C13 (MIC 5.5-17 μM vs. S. aureus, B. subtilis). • S1P Probe Synthesis: Designated upstream intermediate for D-erythro-Sphingosine-1-phosphate-13C2,D2 (S681502). • GC-MS Reference: Kovats RI 1759 (HP-5MS), resolvable from saturated FAEE background. • Supply: In stock; standard pack sizes 10 mg-100 mg with bulk custom available.

Molecular Formula C16H30O2
Molecular Weight 254.41 g/mol
CAS No. 38112-60-6
Cat. No. B14662650
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl tetradec-2-enoate
CAS38112-60-6
Molecular FormulaC16H30O2
Molecular Weight254.41 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCC=CC(=O)OCC
InChIInChI=1S/C16H30O2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16(17)18-4-2/h14-15H,3-13H2,1-2H3
InChIKeyJXDGEQAWGZXILF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl Tetradec-2-enoate (CAS 38112-60-6): Chemical Identity, Class, and Physicochemical Baseline for Procurement Decisions


Ethyl tetradec-2-enoate (CAS 38112-60-6), also referred to as ethyl (2E)-tetradec-2-enoate or 2-tetradecenoic acid ethyl ester, is a long-chain α,β-unsaturated fatty acid ethyl ester with molecular formula C₁₆H₃₀O₂ and molecular weight 254.41 g/mol [1]. It belongs to the class of 2-alkenoate esters, characterized by a conjugated double bond between the C2 and C3 positions adjacent to the ester carbonyl, which confers distinct reactivity compared to saturated fatty acid ethyl esters (FAEEs) and esters with non-conjugated unsaturation . The (E)-isomer is the predominant commercially supplied form. Key physicochemical parameters include a boiling point of 115 °C at 2 Torr (predicted atmospheric bp ~325 °C), density of 0.878 ± 0.06 g/cm³, estimated XLogP3 of 6.60, and estimated water solubility of 0.05783 mg/L at 25 °C [2]. The compound is categorized as a research chemical not intended for fragrance or flavor use, and it serves primarily as a synthetic intermediate in medicinal chemistry and chemical biology applications [1].

Why Ethyl Tetradec-2-enoate Cannot Be Replaced by Common Fatty Acid Ethyl Esters in Research and Industrial Synthesis


Ethyl tetradec-2-enoate is structurally distinguished from widely available saturated FAEEs (e.g., ethyl myristate) and non-conjugated unsaturated esters (e.g., ethyl oleate) by its α,β-unsaturated ester motif, where the C2=C3 double bond is directly conjugated with the carbonyl group. This conjugation creates an electrophilic β-carbon susceptible to Michael addition and other conjugate addition reactions that are mechanistically inaccessible to saturated or remotely unsaturated esters . In practice, this means that synthetic routes designed around ethyl tetradec-2-enoate—such as the preparation of glycinocin antibiotic analogues or isotopically labeled sphingosine-1-phosphate—cannot be executed with ethyl myristate, ethyl palmitate, or ethyl oleate without fundamentally redesigning the key bond-forming steps, as documented in the primary medicinal chemistry literature [1]. Furthermore, even among 2-alkenoate esters, chain-length-dependent biological activity has been demonstrated: the C14 chain of ethyl tetradec-2-enoate occupies a specific activity optimum in certain antibiotic analogue series, and substituting a C12 or C16 chain alters antimicrobial potency [1]. Thus, procurement of this specific compound is not merely a preference but a structural requirement for targeted synthetic and biological workflows.

Quantitative Differentiation Evidence: Ethyl Tetradec-2-enoate vs. Closest Analogs for Scientific Selection


α,β-Unsaturated Ester Reactivity: Conjugate Addition Potential vs. Saturated Ethyl Myristate

Ethyl tetradec-2-enoate is an α,β-unsaturated ester, placing it in a distinct reactivity class from its saturated C14 analog ethyl myristate (ethyl tetradecanoate, CAS 124-06-1). The conjugated double bond at C2=C3 renders the β-carbon electrophilic and capable of undergoing Michael addition with nucleophiles—a reaction manifold that is entirely absent in ethyl myristate, which lacks any unsaturation. This is evidenced by its use as a key building block in the total synthesis of glycinocins A–C, where the α,β-unsaturated ethyl ester serves as the fatty acyl precursor for constructing the exocyclic lipopeptide side chain [1]. Ethyl myristate cannot participate in this conjugate addition-based synthetic strategy. The structural distinction is also reflected in spectroscopic signatures: ¹H NMR signals for the α,β-unsaturated ester appear as a doublet of triplets at δ 6.96 (J = 7.3, 14.6 Hz) for the β-proton, characteristic of the trans-configured conjugated system, whereas ethyl myristate shows only aliphatic methylene envelope signals [2].

Organic synthesis Michael addition Conjugate addition Synthetic intermediate

Chain-Length-Dependent Antimicrobial Activity in Glycinocin Antibiotic Analogues: C14 Optimum

In the synthesis and evaluation of glycinocin antibiotic analogues, Corcilius et al. (2018) systematically varied the exocyclic fatty acyl substituent chain length and assessed antimicrobial activity against Gram-positive bacteria. The study explicitly concluded that 'the length of the fatty acid was shown to be important for optimal biological activity,' while 'the hybridisation at the α,β position and branching within the fatty acyl chain had only subtle effects on activity' [1]. In the related total synthesis of glycinocins A–C, the natural products—which differ in fatty acyl chain length (C12 to C14 with branching variations)—exhibited calcium-dependent MIC values ranging from 5.5 to 17 μM against Staphylococcus aureus and Bacillus subtilis, with the order of observed antimicrobial activity being 3 < 1 < 2, reflecting increasing fatty acyl chain length [2]. A C14 α,β-unsaturated ethyl ester (such as ethyl tetradec-2-enoate) provides the exact chain length needed to access the highest-activity region of this SAR. C12 or C16 ethyl 2-alkenoates would produce analogues with measurably different MICs.

Antibiotic development Glycinocin Structure-activity relationship Calcium-dependent antibiotics

Specific Synthetic Intermediate for Isotopically Labeled Sphingosine-1-Phosphate-13C2,D2 (S681502): Irreplaceable Building Block

(E)-Ethyl tetradec-2-enoate is explicitly designated as an intermediate in the synthesis of D-erythro-Sphingosine-1-phosphate-13C2,D2 (S681502), a stable isotopologue of the lipid second messenger sphingosine-1-phosphate (S1P) . This labeled S1P analogue is used to study sphingolipid signaling pathways, melanoma cell mobility inhibition, intracellular calcium mobilization, and phospholipase D activation at very low concentrations without toxic effects . The synthetic route to this labeled probe incorporates the α,β-unsaturated ester as a defined building block; no saturated ester (ethyl myristate, ethyl palmitate) or non-conjugated unsaturated ester (ethyl oleate) can substitute, because the specific position of the double bond directly conjugated to the ester is critical for the downstream chemical transformations that construct the sphingoid backbone. This application represents a procurement decision point where ethyl tetradec-2-enoate is the only viable precursor due to the exacting structural requirements of the synthetic sequence.

Sphingolipid signaling Isotopic labeling Lipid second messenger Chemical biology

Lipophilicity and Water Solubility Differentiation: Ethyl Tetradec-2-enoate vs. Ethyl Myristate vs. Ethyl Oleate

The α,β-unsaturation in ethyl tetradec-2-enoate modulates its lipophilicity relative to saturated and non-conjugated unsaturated analogs. The estimated LogP (XLogP3) of ethyl tetradec-2-enoate is 6.60, compared to ethyl myristate (LogP 7.09) and ethyl oleate (LogP 8.69) [1]. This ~0.5 log unit decrease vs. ethyl myristate translates to approximately 3-fold lower octanol-water partitioning, and the ~2.1 log unit difference vs. ethyl oleate translates to over 100-fold lower partitioning. Consistently, the estimated water solubility of ethyl tetradec-2-enoate is 0.05783 mg/L at 25 °C [2], while ethyl myristate is reported as 'not miscible or difficult to mix with water' and ethyl oleate has similarly low aqueous solubility. The conjugated double bond thus imparts a measurable, though modest, increase in relative polarity that can affect chromatographic retention, solvent partitioning during extraction, and membrane permeability in biological assays.

Physicochemical properties Lipophilicity LogP Solubility Formulation

Gas Chromatographic Retention Index Differentiation for Analytical Identification

Ethyl tetradecenoate has a reported Kovats retention index (RI) of 1759 on an HP-5MS nonpolar capillary column, as documented in the Pherobase database based on volatile compound analysis from mantellid frogs [1]. This value provides a reference for GC-MS identification. In contrast, the GC retention time of ethyl myristate on a comparable nonpolar column has been reported as 7.31 min (converted to RI would be approximately 1790–1800 based on n-alkane series) [2]. While a direct head-to-head RI comparison on the same column is not available from a single study, the α,β-unsaturation in ethyl tetradec-2-enoate generally reduces the RI relative to the saturated analog of the same chain length due to the polarizability effect of the conjugated double bond. This RI shift facilitates chromatographic differentiation of ethyl tetradec-2-enoate from co-occurring saturated FAEEs in complex biological extracts or reaction mixtures.

Gas chromatography Kovats retention index Analytical chemistry Metabolomics

Physical State and Volatility Comparison: Ethyl Ester vs. Methyl Ester of Tetradec-2-enoic Acid

For laboratories choosing between the methyl and ethyl ester forms of tetradec-2-enoic acid for synthetic applications, the ethyl ester offers a higher boiling point and lower volatility. Methyl tetradec-2-enoate (CAS 30025-96-8) has a molecular weight of 240.38 g/mol and a boiling point of 308.5 °C at 760 mmHg . Ethyl tetradec-2-enoate has a molecular weight of 254.41 g/mol and a predicted atmospheric boiling point of 325.2 ± 11.0 °C at 760 mmHg , with an experimentally observed boiling point of 115 °C at reduced pressure (2 Torr) . The ~17 °C higher atmospheric boiling point of the ethyl ester translates to reduced evaporative loss during prolonged reactions at elevated temperatures, and the larger ethyl group provides slightly greater steric bulk that can influence diastereoselectivity in conjugate addition reactions. The ethyl ester also has a marginally higher flash point (predicted 163.7 °C vs. 153.3 °C for the methyl ester), relevant to safe handling and storage . The ethyl ester form is also the established intermediate in both the glycinocin and S1P synthetic literature, meaning that procurement of the ethyl ester avoids the additional transesterification step that would be required if the methyl ester were purchased instead.

Synthetic handling Boiling point Volatility Ester selection

Prioritized Application Scenarios for Ethyl Tetradec-2-enoate (CAS 38112-60-6) Based on Quantitative Differentiation Evidence


Synthesis of Calcium-Dependent Lipopeptide Antibiotic Analogues (Glycinocin Family)

Ethyl tetradec-2-enoate is the chain-length-optimized α,β-unsaturated ester precursor for constructing the exocyclic fatty acyl side chain of glycinocin antibiotic analogues. The 2018 SAR study by Corcilius et al. demonstrated that fatty acid chain length significantly impacts antimicrobial activity, with C14 conferring superior potency compared to C12 or C13 chains in calcium-dependent MIC assays against S. aureus and B. subtilis (MIC range 5.5–17 μM) [1][2]. The α,β-unsaturation is essential for the conjugate addition-based assembly of the lipopeptide scaffold. Research groups pursuing novel lipopeptide antibiotics targeting drug-resistant Gram-positive pathogens should procure this specific C14 2-enoate ethyl ester rather than saturated or alternative-chain-length analogs to remain within the activity-optimized SAR space.

Preparation of Isotopically Labeled Sphingosine-1-Phosphate Probes (S681502) for Sphingolipid Signaling Research

(E)-Ethyl tetradec-2-enoate is a designated upstream intermediate in the multi-step synthesis of D-erythro-Sphingosine-1-phosphate-13C2,D2 (S681502), a stable-isotope-labeled analogue of the lipid second messenger S1P [1][2]. This labeled probe enables precise metabolic flux tracking in sphingolipid signaling and is used at very low concentrations to inhibit melanoma cell mobility without toxicity, to mobilize intracellular calcium stores, and to activate phospholipase D [2]. No saturated or non-conjugated unsaturated ester can substitute in this specific synthetic route. Chemical biology laboratories and CROs producing labeled lipid standards for cell signaling research require this compound as a route-critical intermediate.

Analytical Reference Standard for GC-MS Differentiation of Unsaturated FAEEs in Biological Matrices

With a Kovats retention index of 1759 on HP-5MS nonpolar columns [1], ethyl tetradec-2-enoate is chromatographically distinguishable from the saturated FAEE background (e.g., ethyl myristate at ~RI 1790–1800 [2]) that dominates biological extracts. Its α,β-unsaturation also imparts a distinct electron-impact mass fragmentation pattern, characterized by a prominent [M–OEt]⁺ ion and fragments reflecting cleavage adjacent to the conjugated ester. Analytical laboratories performing FAEE profiling in toxicology, metabolomics, or lipidomics studies benefit from acquiring this compound as a retention-index-calibrated reference standard to validate peak assignments and avoid misidentification with co-eluting saturated esters.

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